2-Bocamino-4,5-dimethyl-benzoic acid
Description
Properties
IUPAC Name |
4,5-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-8-6-10(12(16)17)11(7-9(8)2)15-13(18)19-14(3,4)5/h6-7H,1-5H3,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAFGGTXNABMMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)NC(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Bocamino-4,5-dimethyl-benzoic acid is a benzoic acid derivative characterized by the presence of an amino group and two methyl groups on the aromatic ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and various biological evaluations.
Chemical Structure and Synthesis
The molecular formula of this compound is . The synthesis typically involves the protection of the amino group using a Boc (tert-butyloxycarbonyl) group, followed by functionalization of the benzoic acid structure. The general synthetic route includes:
- Starting Material : 4,5-dimethylbenzoic acid.
- Nitration : Introducing a nitro group to facilitate further reduction.
- Reduction : Converting the nitro group to an amino group using reducing agents like iron and hydrochloric acid.
- Boc Protection : Protecting the amino group to yield this compound.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The amino group can participate in hydrogen bonding, which enhances its reactivity and potential interactions with enzymes and receptors.
Antimicrobial Properties
Research indicates that derivatives of benzoic acid, including this compound, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi, suggesting their potential use as antimicrobial agents .
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can modulate inflammatory pathways. It has been observed to reduce the production of pro-inflammatory cytokines in cell cultures, indicating its potential as an anti-inflammatory agent .
Cytotoxicity and Cancer Research
The compound has also been evaluated for its cytotoxic effects against cancer cell lines. Preliminary findings suggest that it may induce apoptosis in certain cancer cells while exhibiting minimal toxicity to normal cells . This selectivity is crucial for developing effective cancer therapies.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Antiplasmodial Activity : A derivative exhibited significant activity against Plasmodium falciparum with an IC50 value in sub-micromolar concentrations. The study highlighted structure-activity relationships that are critical for optimizing antimalarial agents .
- Proteasome Activation : Research indicated that benzoic acid derivatives could enhance proteasome activity in human fibroblasts. This suggests potential applications in age-related diseases where proteostasis is compromised .
Data Table: Biological Activities Overview
Scientific Research Applications
Synthesis of Chiral Compounds
One of the primary applications of 2-Bocamino-4,5-dimethyl-benzoic acid is in the synthesis of chiral compounds. It serves as a precursor for the preparation of various β-amino acids, which are crucial in the development of pharmaceuticals. For instance, it has been utilized in the synthesis of chiral tetrahydropyran derivatives that can serve as intermediates in the production of HIV protease inhibitors .
Pharmaceutical Development
The compound's structure allows it to be modified into various derivatives with potential pharmacological activities. Studies have indicated that derivatives of this compound exhibit significant anti-inflammatory and analgesic properties. This has been demonstrated through in vivo studies where modifications led to enhanced binding affinities with cyclooxygenase-2 (COX-2) receptors, suggesting its potential use as an anti-inflammatory agent .
Research has shown that derivatives synthesized from this compound can exhibit various biological activities. For example, derivatives have been tested for their analgesic effects using different animal models, revealing promising results that indicate their efficacy in pain management .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analog: 2-Amino-4,5-dimethylbenzoic Acid (CAS No. 15089-51-7)
The primary structural analog is 2-amino-4,5-dimethylbenzoic acid, which lacks the Boc group on the amine. Despite their structural similarity (similarity score: 1.00 based on backbone alignment), the presence or absence of the Boc group leads to significant differences in physicochemical and functional properties (Table 1) .
Table 1: Comparative Properties of 2-Bocamino-4,5-dimethyl-benzoic Acid and 2-Amino-4,5-dimethylbenzoic Acid
| Property | This compound | 2-Amino-4,5-dimethylbenzoic Acid |
|---|---|---|
| CAS No. | 10312-55-7 | 15089-51-7 |
| Molecular Formula | C₁₅H₂₁NO₄ | C₉H₁₁NO₂ |
| Molecular Weight (g/mol) | 291.33 | 179.19 |
| Solubility | Low in water; soluble in DCM, DMF | Moderate in acidic aqueous media |
| Reactivity | Stable under basic conditions; Boc deprotection requires strong acids | Reactive amine prone to oxidation/nucleophilic reactions |
| Applications | Intermediate in peptide synthesis | Direct precursor in small-molecule drug synthesis |
Functional Differences
- Synthetic Utility : The Boc-protected derivative is favored in multi-step syntheses requiring orthogonal protection strategies, whereas the unprotected amine is employed in reactions demanding immediate amine participation (e.g., amide coupling without deprotection steps) .
- Stability : The Boc group shields the amine from undesired interactions, reducing side products in acidic or oxidative environments. In contrast, the unprotected analog requires careful handling under inert atmospheres to prevent degradation.
- Solubility Profile : The Boc group increases hydrophobicity, making the compound more compatible with organic solvents, while the unmodified amine exhibits better solubility in polar solvents or acidic aqueous solutions due to protonation of the -NH₂ group.
Preparation Methods
General Synthetic Strategy
- Starting Material: The synthesis often begins with 4,5-dimethyl-2-aminobenzoic acid or a suitable aromatic precursor bearing amino and methyl substituents.
- Protection of the Amino Group: The amino group is protected by reaction with di-tert-butyl dicarbonate (Boc2O) under anhydrous conditions to prevent hydrolysis of the Boc group. This step is typically carried out in solvents such as dichloromethane or DMF, with bases like triethylamine or 4-dimethylaminopyridine (DMAP) acting as catalysts.
- Reaction Conditions: The reaction is performed under inert atmosphere (nitrogen or argon) to avoid moisture and ensure high yields.
- Purification: The product is purified by standard organic techniques such as extraction, crystallization, or chromatography.
Detailed Reaction Conditions
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Amino group protection | Di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine), solvent (DCM or DMF), 0–25°C | Anhydrous conditions critical to prevent Boc hydrolysis |
| Reaction time | 2–12 hours | Monitored by TLC or HPLC |
| Work-up | Aqueous quench, organic extraction, drying over MgSO4 | Avoid acidic conditions during work-up |
| Purification | Silica gel chromatography or recrystallization | Yields typically >80% |
Alternative Synthetic Routes
- Direct Boc Protection on Aminobenzoic Acid: Starting from 4,5-dimethyl-2-aminobenzoic acid, direct Boc protection is the most straightforward method.
- Stepwise Synthesis: In some cases, the benzoic acid core is constructed first, followed by amination and Boc protection.
- Use of Coupling Agents: When coupling an amino-containing intermediate with a benzoic acid derivative, peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) may be employed.
Industrial Scale Considerations
- Flow Microreactor Systems: For large-scale synthesis, continuous flow reactors improve efficiency, control over reaction parameters, and sustainability compared to batch processes.
- Solvent Choice: Dichloromethane is preferred for its ability to dissolve both reagents and product and its inertness under reaction conditions.
- Anhydrous Environment: Essential to maintain Boc group integrity and prevent side reactions.
Analytical Verification
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the presence of Boc group and aromatic substitutions.
- Infrared (IR) Spectroscopy: Characteristic carbamate (Boc) absorption bands around 1700 cm^-1.
- Mass Spectrometry (MS): Confirms molecular weight (265.3 g/mol).
- Chromatography (HPLC/TLC): Used to monitor reaction progress and purity.
Summary Table of Preparation Parameters
| Parameter | Typical Values/Conditions |
|---|---|
| Starting material | 4,5-dimethyl-2-aminobenzoic acid or equivalents |
| Protecting agent | Di-tert-butyl dicarbonate (Boc2O) |
| Catalyst/base | Triethylamine or DMAP |
| Solvent | Dichloromethane (DCM), Dimethylformamide (DMF) |
| Temperature | 0–25°C |
| Reaction time | 2–12 hours |
| Atmosphere | Nitrogen or argon (anhydrous) |
| Purification methods | Chromatography, recrystallization |
| Yield | Typically >80% |
Research Findings and Notes
- The Boc protection step is highly sensitive to moisture; hence, anhydrous conditions are mandatory to prevent Boc group hydrolysis.
- The Boc group enhances the compound’s solubility in organic solvents and stability during subsequent synthetic steps.
- Deprotection of the Boc group must be carefully controlled to avoid degradation of the benzoic acid structure.
- Spectroscopic data confirm the integrity and purity of the synthesized compound, ensuring suitability for further synthetic or pharmaceutical applications.
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-Bocamino-4,5-dimethyl-benzoic acid?
Answer:
The synthesis typically involves Boc protection of an amine group on a pre-functionalized benzoic acid scaffold. A common approach includes:
Methylation : Introduce methyl groups at the 4,5-positions via Friedel-Crafts alkylation or directed ortho-metalation, followed by quenching with methyl iodide .
Amine Functionalization : Introduce the amino group at the 2-position using nitration/reduction or direct amination.
Boc Protection : React the free amine with di-tert-butyl dicarbonate (Boc anhydride) in a basic solvent (e.g., THF/DMF) under nitrogen .
Carboxylic Acid Activation : Ensure the benzoic acid moiety is protected (e.g., as a methyl ester) during synthesis, followed by hydrolysis using NaOH or LiOH .
Validation : Monitor reaction progress via TLC or HPLC, and confirm final structure using H/C NMR and HRMS.
Basic: What handling and storage protocols ensure the stability of this compound?
Answer:
- Storage : Keep in sealed, airtight containers under inert gas (argon/nitrogen) to prevent moisture absorption and oxidation. Store in a cool, dry environment (recommended: 2–8°C) .
- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks. Avoid exposure to strong acids/bases to prevent premature Boc deprotection .
- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to assess hydrolytic sensitivity.
Advanced: How can researchers optimize Boc deprotection in downstream reactions of this compound?
Answer:
Deprotection Strategies :
- Acidic Conditions : Use trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v, 1–2 hr) or HCl in dioxane (4M, 30 min). Monitor via LC-MS to avoid over-exposure, which may degrade the dimethyl-benzoic acid core .
- Microwave-Assisted Deprotection : Reduces reaction time (e.g., 10 min at 80°C in TFA/DCM) while minimizing side reactions.
Troubleshooting : If incomplete deprotection occurs, verify reagent purity or employ scavengers (e.g., triisopropylsilane) to quench carbocation byproducts .
Advanced: How to resolve contradictions in spectroscopic data for this compound?
Answer:
- NMR Analysis : Compare experimental H NMR shifts with computational predictions (e.g., DFT calculations at B3LYP/6-31G* level). Pay attention to diastereotopic protons near the Boc group and methyl substituents .
- Crystallography : Grow single crystals (solvent: ethyl acetate/hexane) for X-ray diffraction to confirm regiochemistry and steric effects.
- Mass Fragmentation : Use HRMS to distinguish between isobaric impurities and validate molecular ion peaks.
Basic: Which analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : H/C NMR to confirm substituent positions and Boc group integrity. Key signals: Boc tert-butyl protons (~1.3 ppm) and aromatic protons (6.5–8.0 ppm) .
- IR Spectroscopy : Detect carbonyl stretches (Boc: ~1680–1720 cm; carboxylic acid: ~2500–3300 cm).
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% by AUC).
Advanced: How to evaluate the compound’s reactivity under varying experimental conditions?
Answer:
- Thermal Stability : Perform TGA/DSC to determine decomposition temperatures. Boc groups typically degrade at 150–200°C, while the benzoic acid core may decarboxylate at higher temps .
- pH-Dependent Stability : Conduct kinetic studies in buffers (pH 1–13) to identify hydrolysis-prone conditions. Use UV-Vis or H NMR to track degradation products.
- Oxidative Stress Testing : Expose to HO or AIBN to simulate radical-mediated degradation pathways .
Advanced: What computational tools aid in predicting the physicochemical properties of this compound?
Answer:
- LogP Calculation : Use software like MarvinSketch or ACD/Labs to estimate partition coefficients (critical for drug-likeness studies).
- pKa Prediction : SPARC or ChemAxon tools model the acidity of the carboxylic acid and Boc-protected amine groups .
- Molecular Dynamics : Simulate solubility in solvents (e.g., DMSO, water) using GROMACS or AMBER.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
